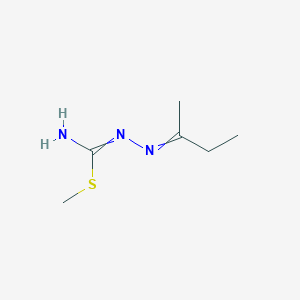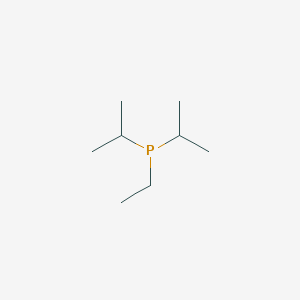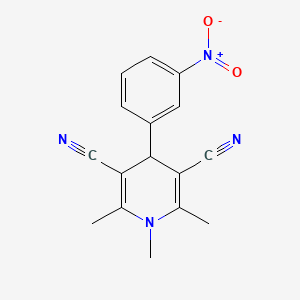
1,2,6-Trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,6-Trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile is a heterocyclic compound belonging to the dihydropyridine family. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with three methyl groups, a nitrophenyl group, and two cyano groups. Dihydropyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6-Trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. For this specific compound, the starting materials would include 3-nitrobenzaldehyde, methyl acetoacetate, and ammonium acetate. The reaction is usually carried out in ethanol under reflux conditions for several hours.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,6-Trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the amino derivative.
Substitution: The major products depend on the nucleophile used but typically include substituted dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
1,2,6-Trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Dihydropyridine derivatives are known for their calcium channel blocking activity, making them potential candidates for the development of cardiovascular drugs.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1,2,6-Trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile is primarily related to its interaction with biological targets. As a dihydropyridine derivative, it is likely to interact with calcium channels, inhibiting the influx of calcium ions into cells. This inhibition can lead to various physiological effects, such as vasodilation and reduced cardiac contractility. The nitro group may also contribute to the compound’s biological activity by participating in redox reactions within cells.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid: This compound is similar in structure but contains carboxylic acid groups instead of cyano groups.
2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester: This ester derivative is another closely related compound.
Uniqueness
1,2,6-Trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile is unique due to the presence of three methyl groups and two cyano groups on the dihydropyridine ring. These substitutions can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
119559-31-8 |
|---|---|
Fórmula molecular |
C16H14N4O2 |
Peso molecular |
294.31 g/mol |
Nombre IUPAC |
1,2,6-trimethyl-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C16H14N4O2/c1-10-14(8-17)16(15(9-18)11(2)19(10)3)12-5-4-6-13(7-12)20(21)22/h4-7,16H,1-3H3 |
Clave InChI |
UAXJDHKLFQIJLS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(N1C)C)C#N)C2=CC(=CC=C2)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)

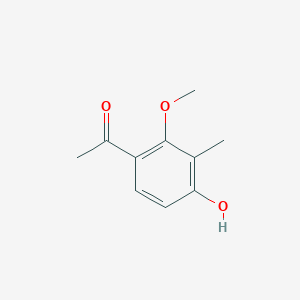


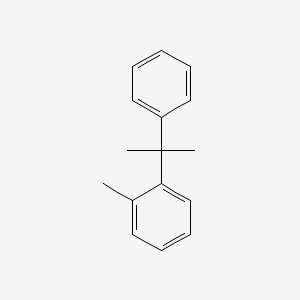
![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
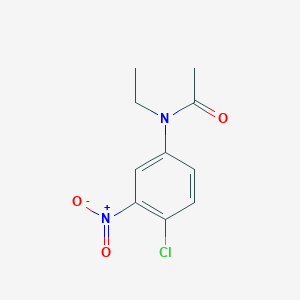
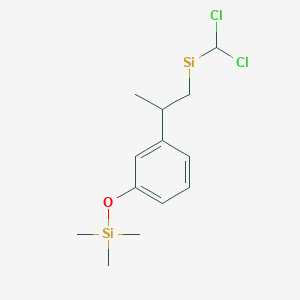

![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
